molecular formula C17H19N3O2 B5808460 N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide

N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide

Cat. No. B5808460
M. Wt: 297.35 g/mol
InChI Key: YAFMQSSTNKUBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide, also known as BPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.4 g/mol. In

Scientific Research Applications

N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have antimicrobial activity against a range of bacterial and fungal species. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is its broad spectrum of activity against a range of microbial and cancer cell lines. This compound is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other compounds for enhanced antimicrobial and anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide can be synthesized through a condensation reaction between 4-tert-butylbenzoyl hydrazine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization.

properties

IUPAC Name

N'-(4-tert-butylbenzoyl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)13-9-7-12(8-10-13)15(21)19-20-16(22)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFMQSSTNKUBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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